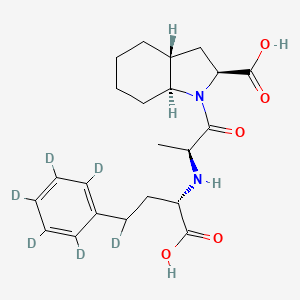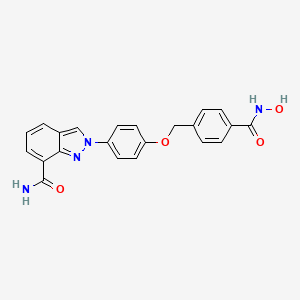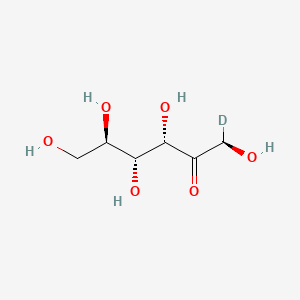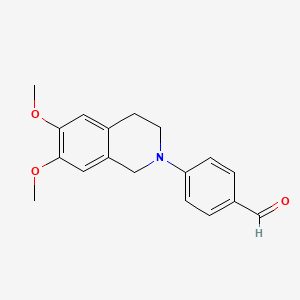
Trandolaprilate-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trandolaprilate-d6 is a deuterium-labeled derivative of Trandolaprilate, which is a potent angiotensin-converting enzyme (ACE) inhibitor. Trandolaprilate is the main bioactive metabolite of Trandolapril, a medication used to treat high blood pressure and heart failure . The deuterium labeling in this compound is used primarily for research purposes, particularly in pharmacokinetic and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trandolaprilate-d6 involves the incorporation of deuterium atoms into the Trandolaprilate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents . The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions
Trandolaprilate-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Hydrolysis: Conversion to its active form, Trandolaprilate, in the liver.
Oxidation and Reduction: Involvement in metabolic pathways.
Substitution Reactions: Interaction with other molecules in biological systems.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The reactions typically occur under physiological conditions, such as body temperature and neutral pH .
Major Products Formed
The major product formed from the hydrolysis of this compound is Trandolaprilate, which is the active metabolite responsible for its pharmacological effects .
Aplicaciones Científicas De Investigación
Trandolaprilate-d6 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion of Trandolaprilate in the body.
Metabolic Studies: To understand the metabolic pathways and identify metabolites.
Drug Development: To evaluate the pharmacological properties and potential therapeutic uses of Trandolaprilate.
Biological Research: To study the effects of ACE inhibition on cellular processes and disease models.
Mecanismo De Acción
Trandolaprilate-d6 exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure . The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .
Comparación Con Compuestos Similares
Similar Compounds
Ramiprilate: Another ACE inhibitor with a similar mechanism of action but different chemical structure.
Enalaprilate: A non-sulhydryl ACE inhibitor used for similar therapeutic purposes.
Lisinopril: An ACE inhibitor that is not a prodrug and is active in its administered form.
Uniqueness
Trandolaprilate-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms can alter the pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug metabolism and interactions .
Propiedades
Fórmula molecular |
C22H30N2O5 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1/i2D,3D,4D,7D,8D,11D/t11?,14-,16+,17-,18-,19- |
Clave InChI |
AHYHTSYNOHNUSH-BCPJCBEISA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])C[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H] |
SMILES canónico |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12400241.png)



![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)



![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)





